Methyl 6-cyano-2-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C8H7N3O2. It is a pyrimidine derivative, characterized by a cyano group at the 6th position, a methyl group at the 2nd position, and a carboxylate ester at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Reduction: 6-amino-2-methylpyrimidine-4-carboxylate.
Oxidation: 2-methylpyrimidine-4,6-dicarboxylic acid.
Scientific Research Applications
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Methyl 2-methylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Biological Activity
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound has demonstrated various biological activities, including anticancer, antibacterial, and antifungal properties. Its structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
- IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, outperforming the positive control, 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .
The mechanism underlying its anticancer activity involves the induction of apoptosis through caspase activation. Specifically, treatment with this compound resulted in increased levels of caspase 9, indicating a potential pathway for triggering programmed cell death in cancer cells .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : It showed activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values that indicate effective inhibition of bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 0.0195 |
S. aureus | 5.64 |
B. mycoides | 0.0048 |
C. albicans | 0.039 |
These results suggest that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Structural Features : The presence of the cyano group at position 6 and the carboxylate moiety at position 4 are essential for its biological activity.
Table: SAR Analysis
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Methyl | Increased potency |
4 | Carboxylate | Essential for activity |
6 | Cyano | Critical for binding |
This table summarizes how modifications to the molecule can influence its efficacy against various biological targets .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor size in xenograft models, providing a basis for its potential use in cancer therapy.
- Combination Therapies : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .
Properties
CAS No. |
1112178-33-2 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 6-cyano-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-6(4-9)3-7(11-5)8(12)13-2/h3H,1-2H3 |
InChI Key |
RRZQSHMWJHNJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)OC)C#N |
Origin of Product |
United States |
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